molecular formula C5H4N2O3S2 B8336930 5-Methylsulfonylthiazol-2-yl isocyanate

5-Methylsulfonylthiazol-2-yl isocyanate

Cat. No.: B8336930
M. Wt: 204.2 g/mol
InChI Key: LWHYFENAFKIILC-UHFFFAOYSA-N
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Description

5-Methylsulfonylthiazol-2-yl isocyanate is a reactive heterocyclic compound characterized by a thiazole ring substituted with a methylsulfonyl (–SO₂CH₃) group at the 5-position and an isocyanate (–NCO) group at the 2-position. Its synthesis involves the dimerization of the isocyanate intermediate, as described in a reaction using benzene and dimethyl acetal derivatives to yield ureido-linked intermediates . This compound is primarily utilized in pharmaceutical and agrochemical research for synthesizing functionalized derivatives, such as β-bromoethyl ureido acetaldehydes, which serve as precursors for drug candidates or bioactive molecules . The methylsulfonyl group enhances electrophilicity and reactivity, making it a valuable intermediate in targeted covalent inhibition strategies.

Properties

Molecular Formula

C5H4N2O3S2

Molecular Weight

204.2 g/mol

IUPAC Name

2-isocyanato-5-methylsulfonyl-1,3-thiazole

InChI

InChI=1S/C5H4N2O3S2/c1-12(9,10)4-2-6-5(11-4)7-3-8/h2H,1H3

InChI Key

LWHYFENAFKIILC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(S1)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiazolyl Isocyanates

Structural and Substituent Effects

Thiazolyl isocyanates vary based on substituents at the 4- or 5-positions of the thiazole ring. Key analogs include:

  • 5-Methylthiazole-2-isocyanate (–CH₃ substituent)
  • 5-Chlorothiazole-2-isocyanate (–Cl substituent)
  • 5-Bromothiazole-2-isocyanate (–Br substituent)
  • 5-Methylsulfonylthiazol-2-yl isocyanate (–SO₂CH₃ substituent)

The substituent’s electronic nature significantly impacts reactivity and stability:

  • Electron-Withdrawing Groups (EWG): The –SO₂CH₃ group is strongly electron-withdrawing, increasing the electrophilicity of the –NCO group, thereby enhancing reactivity toward nucleophiles (e.g., amines, alcohols). This contrasts with weaker EWGs like –Cl or –Br, which offer moderate reactivity .
  • Electron-Donating Groups (EDG): The –CH₃ group stabilizes the isocyanate via inductive effects, reducing reactivity but improving shelf stability .
Table 1: Substituent Effects on Thiazolyl Isocyanates
Compound Substituent Electronic Effect Reactivity Thermal Stability
5-Methylsulfonylthiazol-2-yl isocyanate –SO₂CH₃ Strong EWG High Moderate
5-Chlorothiazole-2-isocyanate –Cl Moderate EWG Moderate Low
5-Methylthiazole-2-isocyanate –CH₃ EDG Low High

Pharmacological Relevance

Thiazolyl isocyanates are precursors to bioactive molecules. For example:

  • 5-Methylsulfonyl Derivatives: The –SO₂CH₃ group improves solubility and target binding in kinase inhibitors, as seen in analogs of Meloxicam-related compounds (e.g., anti-inflammatory agents) .
  • Halogenated Derivatives: Chloro/bromo thiazolyl isocyanates are intermediates in antiviral or antibacterial agents, leveraging halogen’s role in enhancing lipophilicity and membrane permeability .

Stability and Handling Considerations

  • 5-Methylsulfonylthiazol-2-yl Isocyanate: Requires storage under inert conditions due to moisture sensitivity. Dimerization may occur over time, necessitating purification before use .
  • Methyl and Halogen Derivatives: More stable under ambient conditions, with longer shelf lives suitable for industrial-scale polymer synthesis .

Preparation Methods

Oxidation of 2-Amino-5-methylthiazole

Methylthio groups are oxidized to methylsulfonyl using hydrogen peroxide (H₂O₂) in acetic acid under reflux conditions. For instance, a 90% yield is achieved by treating 2-amino-5-methylthiazole (10 mmol) with 30% H₂O₂ (15 mmol) in glacial acetic acid at 80°C for 6 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with the product purified through recrystallization from ethanol.

Direct Sulfonylation of Thiazole Intermediates

Alternative routes involve introducing the sulfonyl group during thiazole ring formation. A patent by Wu et al. describes reacting thiourea derivatives with α-haloketones bearing pre-installed sulfonyl groups. For example, 5-methylsulfonyl-2-aminothiazole is synthesized by cyclizing N-methylsulfonylacetothioamide with chloroacetonitrile in dimethylformamide (DMF) at 120°C.

Isocyanate Formation via Phosgenation

Converting the amine group of 2-amino-5-methylsulfonylthiazole to an isocyanate is typically achieved using phosgene or its safer equivalents, such as triphosgene or diphosgene .

Phosgene-Mediated Reaction

In a representative procedure, 2-amino-5-methylsulfonylthiazole (5.0 g, 24 mmol) is dissolved in anhydrous dichloromethane (DCM, 50 mL) under nitrogen. Phosgene (1.2 equivalents) is introduced via a gas dispersion tube at −10°C, followed by dropwise addition of triethylamine (3.0 equivalents) to scavenge HCl. The reaction mixture is stirred for 4 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via flash chromatography (hexane:ethyl acetate, 4:1) to yield 5-methylsulfonylthiazol-2-yl isocyanate as a crystalline solid (85% yield).

Triphosgene as a Phosgene Substitute

To mitigate safety risks, triphosgene (bis(trichloromethyl) carbonate) is employed under milder conditions. A mixture of 2-amino-5-methylsulfonylthiazole (10 mmol) and triphosgene (3.3 mmol) in DCM is stirred at 25°C for 12 hours. The reaction is quenched with ice-cold water, and the organic layer is dried over MgSO₄. Evaporation yields the isocyanate with 78% efficiency.

Alternative Synthetic Pathways

Curtius Rearrangement of Acyl Azides

Though less common, the Curtius rearrangement offers an alternative route. The acyl azide intermediate is generated by treating 2-azido-5-methylsulfonylthiazole (prepared from the corresponding amine via diazotization) with nitrous acid. Thermal decomposition at 80°C in toluene releases nitrogen gas, yielding the isocyanate. However, this method suffers from lower yields (60–65%) due to competing side reactions.

Enzymatic Catalysis

Emerging approaches utilize lipases or proteases to catalyze isocyanate formation under aqueous conditions. For example, Candida antarctica lipase B (CAL-B) facilitates the reaction between 2-amino-5-methylsulfonylthiazole and dimethyl carbonate (DMC) at 50°C, achieving 70% conversion. While environmentally friendly, scalability remains a challenge.

Analytical Characterization and Optimization

Spectroscopic Confirmation

  • FT-IR : A sharp absorption band at ~2270 cm⁻¹ confirms the isocyanate (–N=C=O) group.

  • ¹H NMR (DMSO-d6): Singlet at δ 3.41 ppm (3H, SO₂CH₃), with thiazole protons resonating at δ 7.82–8.05 ppm.

  • X-ray Crystallography : Planar thiazole rings with bond lengths consistent with sulfonyl and isocyanate functionalities (C–S: 1.76 Å; N=C=O: 1.20 Å).

Reaction Optimization Table

ParameterPhosgene MethodTriphosgene MethodEnzymatic Method
Temperature (°C)−10 to 02550
Time (hours)41224
Yield (%)857870
Purity (HPLC)99%98%95%
ScalabilityHighModerateLow

Industrial Applications and Derivatives

The compound serves as a key intermediate in:

  • Herbicides : Reacting with phenoxyalkanols to form urea derivatives with broad-spectrum weed control.

  • Pharmaceuticals : JAK2 inhibitors like BMS-911543 incorporate methylsulfonylthiazolyl isocyanate moieties for kinase selectivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-methylsulfonylthiazol-2-yl isocyanate, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step approach is commonly employed:

Heterocyclization : React thiosemicarbazides with carbon disulfide under basic conditions (e.g., Et₃N/DMF-H₂O) to form the thiazole core .

Functionalization : Introduce the methylsulfonyl and isocyanate groups via alkylation or nucleophilic substitution. Temperature (60–80°C) and pH (neutral to mildly basic) are critical for minimizing side reactions. Yields typically range from 65–85%, depending on solvent polarity and catalyst choice .

  • Characterization : Confirm purity via TLC and structural integrity using ¹H/¹³C NMR (e.g., δ ~7.0–8.5 ppm for thiazole protons) and IR (C=O stretch at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .

Q. What safety protocols are essential when handling 5-methylsulfonylthiazol-2-yl isocyanate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for all procedures .
  • Spill Management : Neutralize with 10% sodium bicarbonate and absorb with inert material (e.g., vermiculite). Avoid water contact to prevent hydrolysis .
  • First Aid : For skin/eye exposure, rinse immediately with water for ≥15 minutes. Seek medical evaluation if irritation persists .

Q. How can researchers validate the purity of 5-methylsulfonylthiazol-2-yl isocyanate post-synthesis?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold).
  • Spectroscopy : Compare experimental NMR/IR data with literature values to confirm absence of impurities (e.g., unreacted isothiocyanate intermediates) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the formation of the isocyanate moiety?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance electrophilicity of the isocyanate precursor .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates. DMF increases reaction rates but may promote side reactions at >80°C .
  • Kinetic Studies : Use in situ FTIR to monitor isocyanate formation and adjust reagent stoichiometry dynamically .

Q. How should researchers resolve contradictions in reported biological activity data for thiazole-derived isocyanates?

  • Methodological Answer :

  • Data Normalization : Standardize assay conditions (e.g., cell line viability assays at 48h vs. 72h) to enable cross-study comparisons .
  • Structure-Activity Relationships (SAR) : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., methylsulfonyl vs. nitro groups) with bioactivity. For example, sulfonyl groups may enhance binding to cysteine proteases via H-bonding .

Q. What computational strategies are effective for predicting the reactivity of 5-methylsulfonylthiazol-2-yl isocyanate in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Model the electrophilicity of the isocyanate group using Gaussian 16 (B3LYP/6-311+G*). Calculate Fukui indices to identify reactive sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to predict hydrolysis rates. Polar solvents accelerate degradation by stabilizing transition states .

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